4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane
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Overview
Description
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by its unique structure, which includes a dioxolane ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiophenol with benzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then reacted with a suitable acetal or ketal precursor to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylidene-4-phenyl-1,3-dioxolane: Similar structure but lacks the sulfanyl group.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains a triazole ring instead of a dioxolane ring.
N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide: Contains a hydrazide group and a triazole ring.
Uniqueness
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a sulfanyl group
Properties
CAS No. |
396678-37-8 |
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Molecular Formula |
C23H20O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-methylidene-2-[4-(4-methylphenyl)sulfanylphenyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C23H20O2S/c1-17-8-12-21(13-9-17)26-22-14-10-20(11-15-22)23(24-16-18(2)25-23)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3 |
InChI Key |
QCIRCWUCXLTWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C3(OCC(=C)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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